

strategies to minimize skin sensitization potential of isothiazolones

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Compound of Interest

Compound Name: Isothiazolone

Cat. No.: B3347624

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Technical Support Center: Isothiazolinone Skin Sensitization

Welcome to the Technical Support Center for minimizing the skin sensitization potential of isothiazolinones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during formulation and testing.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism behind isothiazolinone-induced skin sensitization?

A1: Isothiazolinones are electrophilic compounds that can act as haptens.^{[1][2]} Their biocidal activity and sensitization potential stem from the reactivity of the N-S bond in the isothiazolinone ring with nucleophilic groups, particularly the thiol groups (R-SH) of cysteine residues in skin proteins.^{[2][3][4]} This covalent binding, known as haptenation, modifies the proteins, making them immunogenic and triggering an allergic response.^[1] This process is the molecular initiating event (KE1) in the Adverse Outcome Pathway (AOP) for skin sensitization.^{[5][6]}

Q2: Are there regulatory limits for isothiazolinone concentrations in cosmetic and industrial products?

A2: Yes, regulatory bodies worldwide have established limits for isothiazolinone use, which vary by region and product type (rinse-off vs. leave-on). For instance, the European Union has banned Methylisothiazolinone (MI) in leave-on products and restricted its concentration in rinse-off products to 15 ppm.^{[7][8][9]} In the United States, the Cosmetic Ingredient Review (CIR) expert panel concluded that MI is safe in rinse-off products up to 100 ppm and in leave-on products only when formulated to be non-sensitizing, as determined by a quantitative risk assessment (QRA).^{[7][9]} A mixture of Methylchloroisothiazolinone (MCI) and MI is restricted to 7.5 ppm in leave-on and 15 ppm in rinse-off products in the U.S.^[10]

Q3: What are some less sensitizing or non-isothiazolinone alternatives for preservation?

A3: Several alternatives with a lower sensitization potential are available. The choice of preservative depends on the specific formulation, required pH range, and desired antimicrobial spectrum.^[11] Some common alternatives include:

- Organic Acids and their Salts: Sodium benzoate and potassium sorbate are effective, particularly at a lower pH (2-4).^{[8][12][13]}
- Phenoxyethanol: Often used in combination with other preservatives.^[14]
- Essential Oils: Tea tree, lavender, and eucalyptus oils possess natural antibacterial properties.^[13]
- Multifunctional Ingredients: Ingredients like caprylyl glycol, ethylhexylglycerin, and glyceryl caprylate can act as preservative potentiators, allowing for lower concentrations of traditional preservatives.^{[15][16]}

Q4: How can formulation strategies help minimize the skin sensitization potential of isothiazolinones?

A4: Several formulation strategies can be employed:

- pH Optimization: Isothiazolinones are effective over a wide pH range (2-9), but optimizing the formulation pH can enhance the efficacy of alternative preservatives.^[12] For sensitive skin formulations, a pH around 5.5 is generally recommended to support the skin's natural barrier.^[17]

- Use of Potentiators: Incorporating chelating agents like sodium phytate or using glycols (e.g., pentylene glycol) can boost preservative efficacy, allowing for lower, less sensitizing concentrations of isothiazolinones.[\[15\]](#)
- Encapsulation: While not widely discussed in the provided results, encapsulation is a theoretical strategy to reduce direct skin contact with the sensitizer.
- Inclusion of Soothing Ingredients: Incorporating lipids and humectants can help maintain the skin barrier, potentially reducing the penetration of irritants.[\[17\]](#)

Troubleshooting Guides

Issue 1: A formulation containing isothiazolinones shows a high sensitization potential in an in vitro assay (e.g., KeratinoSens™).

- Possible Cause: The concentration of the isothiazolinone may be too high.
 - Solution: Reduce the concentration to the lowest effective level. Consider incorporating preservative potentiators to maintain antimicrobial efficacy at a lower isothiazolinone concentration.[\[15\]](#)
- Possible Cause: The formulation matrix may enhance the penetration of the isothiazolinone.
 - Solution: Evaluate the impact of other excipients on the isothiazolinone's availability and penetration. Consider modifying the vehicle to a less penetrating base.
- Possible Cause: The in vitro model may be overly sensitive to the test substance.
 - Solution: Cross-validate the findings with a different in vitro method that assesses a different key event in the AOP for skin sensitization (e.g., DPRA for protein reactivity or h-CLAT for dendritic cell activation).[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#) A weight-of-evidence approach using multiple assays is recommended.[\[22\]](#)

Issue 2: Difficulties in predicting the skin sensitization potential of a novel isothiazolinone derivative.

- Possible Cause: The derivative may have a different reactivity profile compared to well-characterized isothiazolinones.

- Solution: Utilize a battery of in vitro and in chemico tests that cover the key events of the AOP for skin sensitization.[5][6][23] This integrated approach provides a more comprehensive assessment than a single test.[21][24]
- Possible Cause: The substance may be a pro-hapten, requiring metabolic activation to become a sensitizer, which is not always detected by standard in vitro assays.[25]
 - Solution: Employ in silico models (QSAR) to predict metabolic activation potential.[19] Consider using more complex in vitro models that incorporate metabolic capacity.
- Possible Cause: The substance has low water solubility, making it difficult to test in aqueous-based assays.[25]
 - Solution: Select appropriate solvents and controls for the in vitro assays. Some test guidelines provide specific instructions for handling poorly soluble test substances.

Data Presentation

Table 1: Regulatory Concentration Limits for Common Isothiazolinones in Cosmetics

Isothiazolinone	Region	Product Type	Maximum Concentration
Methylisothiazolinone (MI)	European Union	Rinse-off	0.0015% (15 ppm)[7][9]
European Union	Leave-on	Banned[8][26]	
USA (CIR)	Rinse-off	0.01% (100 ppm)[7][9]	
USA (CIR)	Leave-on	Must be formulated to be non-sensitizing (QRA-based)[7][9]	
MCI/MI Mix	European Union	Rinse-off & Leave-on	0.0015% (15 ppm)[7]
USA (CIR)	Rinse-off	15 ppm[10]	
USA (CIR)	Leave-on	7.5 ppm[10]	

Table 2: Overview of Non-Animal Test Methods for Skin Sensitization

Test Method	OECD TG	Key Event in AOP	Principle
Direct Peptide Reactivity Assay (DPRA)	442C [22]	KE1: Covalent Binding to Proteins [6]	Measures the depletion of synthetic peptides containing cysteine and lysine after incubation with the test chemical, mimicking haptenation. [6]
KeratinoSens™	442D [22]	KE2: Keratinocyte Activation [6]	Uses a human keratinocyte cell line containing a luciferase gene under the control of the antioxidant response element (ARE). Activation of the Keap1-Nrf2-ARE pathway by sensitizers leads to measurable light emission. [24] [27]
human Cell Line Activation Test (h-CLAT)	442E [22]	KE3: Dendritic Cell Activation [6]	Measures the expression of cell surface markers (CD54 and CD86) on a human monocytic cell line (THP-1) after exposure to the test chemical, indicating dendritic cell activation. [6]

Experimental Protocols

Direct Peptide Reactivity Assay (DPRA) - OECD TG 442C

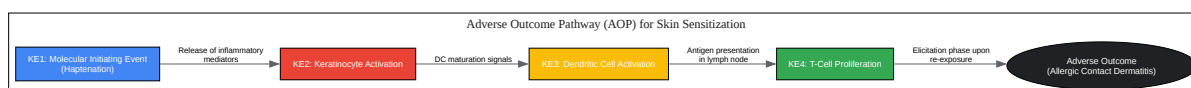
- Objective: To quantify the reactivity of a test chemical with synthetic peptides containing cysteine and lysine.
- Materials: Cysteine-containing peptide (Ac-RFAACAA-COOH), Lysine-containing peptide (Ac-RFAAKAA-COOH), test chemical, acetonitrile, phosphate buffer, HPLC-UV system.
- Procedure:
 - Prepare a stock solution of the test chemical in acetonitrile.
 - Incubate the test chemical with each peptide solution at a 1:10 (cysteine) or 1:50 (lysine) molar ratio for 24 hours at 25°C.
 - After incubation, stop the reaction and analyze the samples by HPLC-UV.
 - Measure the peak area of the remaining unreacted peptide.
- Data Analysis: Calculate the percentage of peptide depletion for both cysteine and lysine. The mean depletion is used to classify the substance into reactivity classes (low, moderate, high).

KeratinoSens™ Assay - OECD TG 442D

- Objective: To measure the activation of the Keap1-Nrf2-ARE pathway in keratinocytes.
- Materials: KeratinoSens™ cell line (HaCaT cells stably transfected with a luciferase reporter), test chemical, appropriate solvent, luciferase substrate, 96-well plates.
- Procedure:
 - Seed the KeratinoSens™ cells into 96-well plates and incubate for 24 hours.
 - Expose the cells to a range of concentrations of the test chemical for 48 hours.
 - After exposure, measure cell viability using the MTT assay.

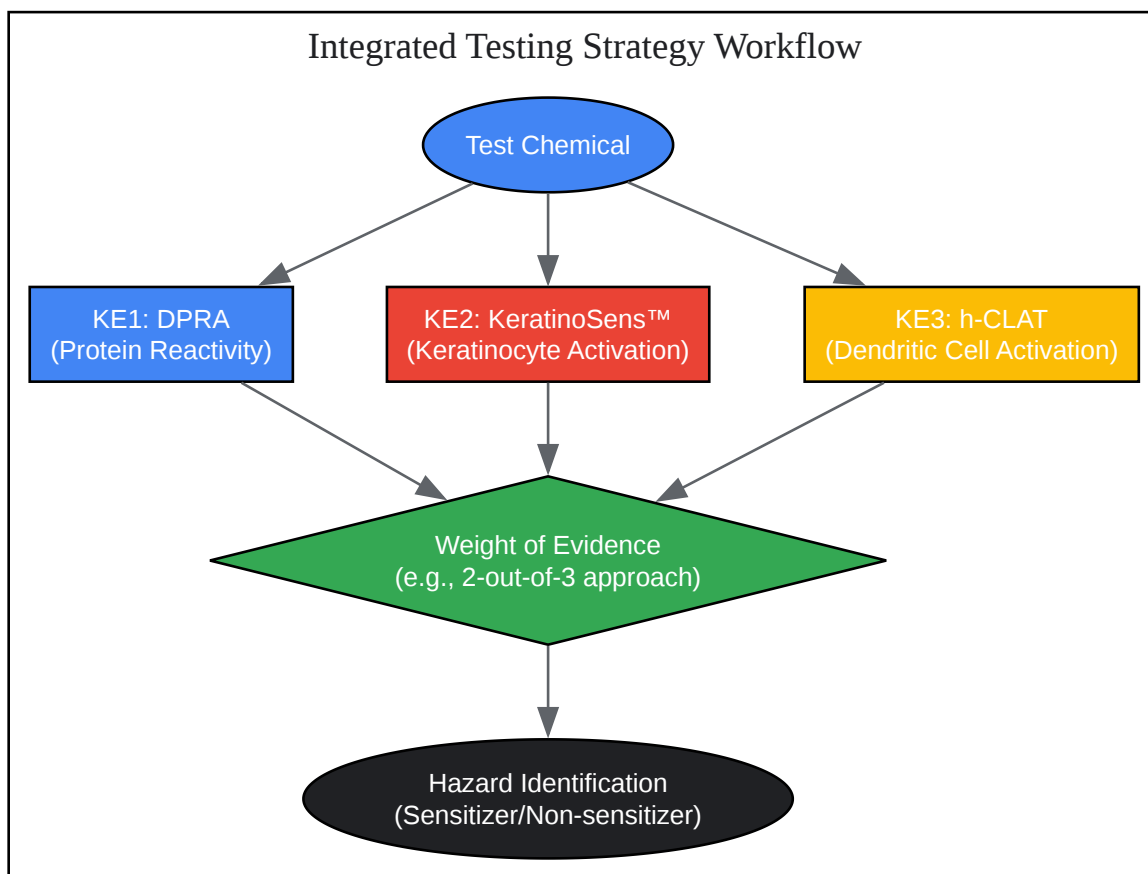
- Lyse the remaining cells and measure luciferase activity using a luminometer.
- Data Analysis: Identify the maximum fold induction of luciferase activity (I_{max}) and the concentration at which a statistically significant induction is observed ($EC_{1.5}$). A compound is considered a sensitizer if specific criteria for gene induction and cell viability are met.^[27]

Visualizations



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Caption: The Adverse Outcome Pathway for skin sensitization.



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Caption: Integrated approach for skin sensitization testing.

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